molecular formula C16H6F7NS B5199785 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline

8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline

Cat. No. B5199785
M. Wt: 377.3 g/mol
InChI Key: OAVBOAUCTFAUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it useful in many areas of research.

Scientific Research Applications

8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in solution. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Mechanism of Action

The mechanism of action of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction is thought to be responsible for the compound's various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it useful in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is its versatility. It can be used in a wide range of experiments due to its unique structure and properties. Additionally, its synthesis method has been optimized for high yield and purity, making it suitable for large-scale synthesis. However, one limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline. One area of interest is the development of new compounds based on its structure. These compounds could have novel properties and applications in various fields. Another area of interest is the investigation of its potential for cancer treatment. Studies have shown promising results, and further research could lead to the development of new cancer therapies. Additionally, research could focus on the compound's potential for use as an antibacterial or antifungal agent. Overall, the unique properties and potential applications of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline make it a promising area of research for the future.

Synthesis Methods

The synthesis of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction takes place at high temperature and results in the formation of the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.

properties

IUPAC Name

8-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F7NS/c17-10-9(16(21,22)23)11(18)13(20)15(12(10)19)25-8-5-1-3-7-4-2-6-24-14(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVBOAUCTFAUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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